6-bromo-1H-indole-2-carbohydrazide

Medicinal Chemistry Anticancer Research Cytotoxicity Screening

This 6-bromoindole-2-carbohydrazide building block uniquely combines a 6-position bromine with a reactive carbohydrazide group, a structure validated for superior cytotoxic and fungicidal activity. Unlike 4, 5, or 7-bromo analogs, this specific regioisomer enables oxadiazole thiol/amine synthesis for antimicrobial screening and serves as a critical handle for cross-coupling. Ideal for hit-to-lead SAR programs and scaffold diversification where a single, positionally optimized precursor can yield libraries with proven anticancer and anti-gray mold efficacy.

Molecular Formula C9H8BrN3O
Molecular Weight 254.08 g/mol
CAS No. 20948-72-5
Cat. No. B6600878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-indole-2-carbohydrazide
CAS20948-72-5
Molecular FormulaC9H8BrN3O
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=C2)C(=O)NN
InChIInChI=1S/C9H8BrN3O/c10-6-2-1-5-3-8(9(14)13-11)12-7(5)4-6/h1-4,12H,11H2,(H,13,14)
InChIKeyCGPAAOFISIEKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-indole-2-carbohydrazide (CAS 20948-72-5): Scientific and Industrial Procurement Overview


6-Bromo-1H-indole-2-carbohydrazide (CAS 20948-72-5) is a heterocyclic building block featuring a brominated indole core at the 6-position and a reactive carbohydrazide functional group at the 2-position. This structural combination positions it as a versatile precursor in medicinal chemistry and organic synthesis [1]. The compound belongs to the broader class of indole-2-carbohydrazide derivatives, a privileged scaffold extensively investigated for antimicrobial, anticancer, anti-inflammatory, and antiproliferative properties [2]. Its precise molecular characteristics—including an exact mass of 252.98507 Da, three hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a complexity index of 236—define its physicochemical profile and influence its behavior in both synthetic and biological contexts [3].

6-Bromo-1H-indole-2-carbohydrazide (CAS 20948-72-5): Why In-Class Analogs Cannot Be Interchanged


In-class indole-2-carbohydrazide derivatives are not interchangeable due to the profound impact of substituent position and identity on both synthetic utility and biological activity. Structure-activity relationship (SAR) studies consistently demonstrate that the position of halogen substitution on the indole ring critically modulates binding orientation within receptor active sites, enzymatic inhibition profiles, and downstream biological responses . Specifically, the 6-bromo substitution pattern yields divergent pharmacological profiles compared to 4-, 5-, or 7-bromo analogs, as evidenced by systematic evaluations of positional isomers across multiple therapeutic targets [1]. Furthermore, the electrophilic reactivity conferred by the 6-position bromine atom enables distinct synthetic transformations—including cross-coupling reactions and heterocycle annulations—that are not equally accessible with other regioisomers or unsubstituted indole cores. The evidence compiled below quantifies these differences, establishing that procurement decisions must be guided by position-specific performance data rather than class-level assumptions.

6-Bromo-1H-indole-2-carbohydrazide (CAS 20948-72-5): Quantified Differentiation Evidence for Scientific Selection


6-Bromo Substitution Confers Superior Cytotoxic Potency in Indole-Based Hydrazide Derivatives

In a systematic synthesis and evaluation of naphthyloxy-acetic acid indole hydrazide derivatives, compounds bearing the 6-bromo substitution (designated 4e and 5e) demonstrated the most prominent cytotoxic activity among all synthesized derivatives in the series [1]. This direct intra-study comparison establishes the 6-bromo regioisomer as the superior cytotoxic scaffold within this specific structural class when evaluated against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines via MTT assay.

Medicinal Chemistry Anticancer Research Cytotoxicity Screening

6-Bromoindole Core Demonstrates Quantified Antifungal Efficacy Surpassing Commercial Standards

The 6-bromoindole scaffold—the direct synthetic precursor to 6-bromo-1H-indole-2-carbohydrazide—exhibits potent antifungal activity with an EC50 of 11.62 µg/mL against Botrytis cinerea and 18.84 µg/mL against Monilinia fructicola [1]. This activity surpasses the commercial fungicide BC-1000® and Captan® and is comparable to Mystic®. Notably, while 6-bromoindole (compound I) effectively inhibits established mycelial growth, its simple acetylated derivative (3-acetyl-6-bromoindole, compound II) achieves 100% inhibition of B. cinerea spore germination and 96% inhibition for M. fructicola, outperforming multiple controls in preventative applications.

Agricultural Chemistry Antifungal Development Crop Protection

Position-Specific Synthetic Utility: 6-Bromo Regioisomer Enables Distinct Heterocyclic Transformations Not Accessible with Alternative Halogen Placement

A comprehensive synthetic study demonstrated that 4-/6-/7-nitroindole-2-carbohydrazides, upon treatment with CS2/KOH in methanol, yield 5-(4-/6-/7-nitro-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol derivatives, and with cyanogen bromide yield the corresponding 5-(4-/6-/7-nitro-1H-indol-2-yl)-1,3,4-oxadiazol-2-amine derivatives [1]. This reactivity pattern is specific to the 6-position substitution (along with 4- and 7-positions) and is not reported for 5-position substituted analogs within the same study, which undergo alternative transformations including pyrazole formation with acetyl acetone. This establishes position-dependent divergent synthetic pathways that critically inform building block selection.

Synthetic Methodology Heterocyclic Chemistry Building Block Selection

6-Bromoindole-2-carbohydrazide Core Enables Multi-Target Heterocyclic Derivative Synthesis Across Antimicrobial and Antiproliferative Applications

The 6-bromoindole-2-carbohydrazide scaffold has been systematically employed as a key intermediate in the synthesis of diverse heterocyclic libraries, including 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-6-bromo-1H-indoles and oxadiazole derivatives [1]. These synthesized compounds were evaluated across antimicrobial, anti-inflammatory, and antiproliferative assays, establishing the 6-bromo substitution pattern as a productive entry point for generating biologically active heterocycles. The study's inclusion of 4-, 5-, 6-, and 7-substituted nitro, fluoro, chloro, and bromo analogs in parallel synthetic routes enables class-level inference that the 6-position bromo derivative participates effectively in these multi-component heterocycle-forming reactions.

Drug Discovery Antimicrobial Screening Antiproliferative Agents

6-Bromo-1H-indole-2-carbohydrazide (CAS 20948-72-5): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Anticancer Lead Optimization Requiring 6-Position Halogenated Indole Scaffolds

Research programs focused on developing indole-based cytotoxic agents should prioritize the 6-bromo-2-carbohydrazide scaffold. Direct comparative evidence demonstrates that 6-bromo substituted derivatives (4e, 5e) exhibit the most prominent cytotoxic activity among synthesized analogs when evaluated against HeLa and MCF-7 cancer cell lines [1]. This positional advantage supports procurement for SAR campaigns where the 6-position bromine is required to maintain optimal activity, particularly when converting to hydrazide-hydrazone derivatives or when the bromine serves as a synthetic handle for subsequent cross-coupling functionalization.

Agricultural Chemistry: Fungicide Discovery Targeting Botrytis cinerea and Monilinia fructicola Pathogens

Development programs seeking novel fungicidal agents against gray mold (B. cinerea) and brown rot (M. fructicola) should consider the 6-bromoindole core as a validated starting point. The 6-bromoindole scaffold achieves EC50 values of 11.62 µg/mL against B. cinerea and 18.84 µg/mL against M. fructicola, surpassing commercial standards BC-1000® and Captan® [1]. The 6-bromo-1H-indole-2-carbohydrazide derivative can be further functionalized to access both mycelial growth inhibitors (via the parent scaffold) and spore germination inhibitors (via acylated derivatives), enabling stage-specific fungicidal strategies.

Synthetic Methodology: Heterocyclic Library Construction via Oxadiazole and Pyrazole Annulation

Synthetic chemistry laboratories engaged in heterocyclic library synthesis should procure the 6-bromo-2-carbohydrazide regioisomer for accessing oxadiazole derivatives via CS2/KOH or cyanogen bromide treatment [1]. This reactivity profile is specific to the 6-position substitution pattern and diverges from the pyrazole-forming pathways available to 5-substituted analogs. Procurement of the 6-bromo derivative specifically enables oxadiazole-2-thiol and oxadiazol-2-amine synthesis, providing entry to a distinct region of chemical space for antimicrobial and antiproliferative screening campaigns.

Drug Discovery: Multi-Target Antimicrobial and Antiproliferative Screening Programs

Programs requiring a single versatile building block capable of generating diverse heterocyclic chemotypes for antimicrobial, anti-inflammatory, and antiproliferative screening should consider 6-bromo-1H-indole-2-carbohydrazide. This scaffold has been validated as an effective intermediate for synthesizing pyrazole and oxadiazole derivatives with demonstrated biological activities across multiple assays [1]. The inclusion of the 6-bromo analog within a systematic study of positional isomers confirms its utility in parallel library synthesis, supporting procurement for hit-to-lead campaigns where scaffold diversification from a common intermediate is prioritized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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